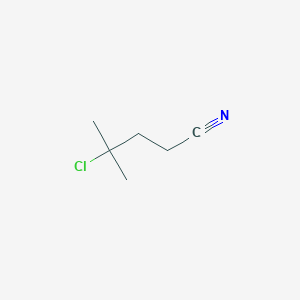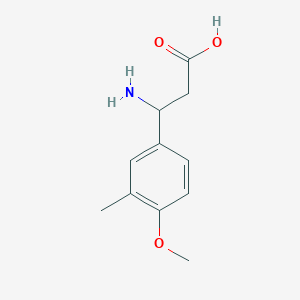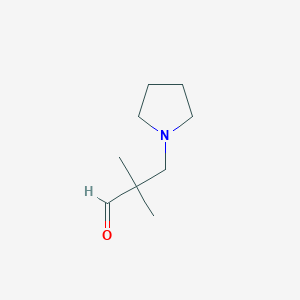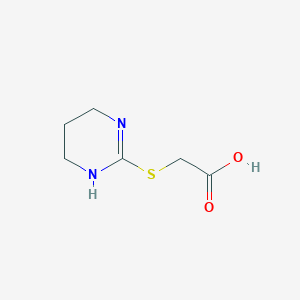
4-Chloro-4-methylpentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-4-methylpentanenitrile is an organic compound with the molecular formula C6H10ClN. It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a carbon chain that also contains a chlorine atom and a methyl group. This compound is used in various chemical syntheses and industrial applications due to its unique reactivity and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-4-methylpentanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane (e.g., 4-chloro-4-methylpentane) is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide in an addition reaction to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above, with optimizations for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-4-methylpentanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid in the presence of acidic or basic conditions.
Common Reagents and Conditions
Sodium or Potassium Cyanide: Used in substitution reactions to introduce the nitrile group.
Lithium Aluminum Hydride: A strong reducing agent for converting nitriles to amines.
Acids or Bases: Used in hydrolysis reactions to convert nitriles to carboxylic acids.
Major Products Formed
Amines: Formed from the reduction of the nitrile group.
Carboxylic Acids: Formed from the hydrolysis of the nitrile group.
Substituted Derivatives: Formed from substitution reactions involving the chlorine atom.
Scientific Research Applications
4-Chloro-4-methylpentanenitrile is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: In the development of new drugs and therapeutic agents.
Material Science: In the production of polymers and other advanced materials.
Chemical Biology: As a probe or reagent in biochemical studies.
Mechanism of Action
The mechanism of action of 4-Chloro-4-methylpentanenitrile depends on the specific reaction or application. In general, the compound’s reactivity is influenced by the presence of the nitrile and chlorine groups, which can participate in various chemical transformations. The nitrile group can act as an electrophile, while the chlorine atom can be a leaving group in substitution reactions.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobutyronitrile: Similar structure but with a shorter carbon chain.
4-Methylpentanenitrile: Lacks the chlorine atom.
4-Chloro-2-methylbutanenitrile: Different position of the methyl group.
Uniqueness
4-Chloro-4-methylpentanenitrile is unique due to the combination of the nitrile, chlorine, and methyl groups, which confer distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
IUPAC Name |
4-chloro-4-methylpentanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN/c1-6(2,7)4-3-5-8/h3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOMDRICABYJBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379519 |
Source


|
| Record name | 4-chloro-4-methylpentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72144-70-8 |
Source


|
| Record name | 4-chloro-4-methylpentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid](/img/structure/B1305526.png)
![5-(2-Ethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1305527.png)

![4-Pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B1305531.png)
![8-Acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1305532.png)
![4-Methylsulfanyl-2-[(pyridine-3-carbonyl)-amino]-butyric acid](/img/structure/B1305534.png)
![1-(5-Amino-2-methyl-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone](/img/structure/B1305537.png)
![1-(5-Amino-2-methyl-[1,3,4]thiadiazol-3-yl)-ethanone](/img/structure/B1305538.png)
![4-(3-Chloro-phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B1305540.png)
![4-(2,3-Dimethoxy-phenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B1305541.png)


